molecular formula C19H16FN3O2 B2616229 N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034542-37-3

N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2616229
CAS RN: 2034542-37-3
M. Wt: 337.354
InChI Key: GSLJTQINWHOJNU-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPA is a derivative of bipyridine and is commonly used as a ligand in coordination chemistry.

Scientific Research Applications

Discovery and Development of Selective Inhibitors

N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide is a compound with potential relevance in the discovery and development of selective inhibitors targeting various kinases and receptors. For instance, derivatives similar to this compound have been explored for their selective inhibition capabilities towards the Met kinase superfamily, demonstrating significant tumor stasis in cancer models (Schroeder et al., 2009). This underscores the compound's potential role in cancer therapy, particularly in targeting specific pathways involved in tumor growth and metastasis.

Chemoselective Acetylation and Synthesis

The structure of N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide lends itself to applications in chemoselective acetylation processes. Chemoselective monoacetylation of amino groups, a process relevant for the synthesis of intermediates in antimalarial drug development, has been achieved using similar compounds. This indicates the potential utility of N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide in facilitating selective chemical reactions, thereby contributing to the synthesis of pharmacologically active molecules (Magadum & Yadav, 2018).

Metabolic Pathway Insights

Compounds structurally related to N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide have provided insights into metabolic pathways, such as the conversion of acetaminophen to bioactive metabolites. This highlights the broader relevance of such compounds in understanding drug metabolism and the generation of active metabolites within biological systems, potentially guiding the development of therapeutic agents with optimized efficacy and safety profiles (Högestätt et al., 2005).

Radiotracer Development

The structural features of N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide are conducive to the development of radiotracers for imaging applications. Analogues of this compound have been utilized in creating radiotracers for the translocator protein 18 kDa (TSPO), aiding in the visualization of neuroinflammation and other pathological states in vivo. This underscores the potential of such compounds in contributing to advances in diagnostic imaging and the study of disease mechanisms (Moon et al., 2014).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-5-1-2-6-18(16)25-13-19(24)23-11-14-7-9-22-17(10-14)15-4-3-8-21-12-15/h1-10,12H,11,13H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLJTQINWHOJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide

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